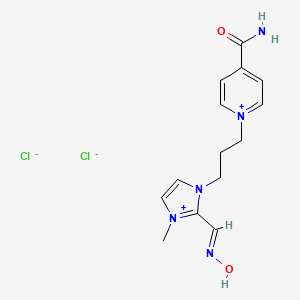
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride is a complex organic compound that features a pyridinium core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridinium core, followed by the introduction of the aminocarbonyl group and the hydroxyimino group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group.
Reduction: Reduction reactions could target the imidazolium ring or the aminocarbonyl group.
Substitution: Various substitution reactions can occur, especially on the pyridinium ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential therapeutic agent due to its unique functional groups.
Industry: Could be used in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action for this compound would involve interactions with specific molecular targets. The hydroxyimino group might interact with enzymes or receptors, while the pyridinium core could facilitate binding to nucleic acids or proteins. Detailed studies would be required to elucidate the exact pathways and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride: shares similarities with other pyridinium-based compounds.
Nicotinamide adenine dinucleotide (NAD+): A well-known pyridinium compound involved in redox reactions.
Pyridoxal phosphate: Another pyridinium derivative with biological significance.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
129129-64-2 |
|---|---|
Formule moléculaire |
C14H19Cl2N5O2 |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
1-[3-[2-[(E)-hydroxyiminomethyl]-3-methylimidazol-3-ium-1-yl]propyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H17N5O2.2ClH/c1-17-9-10-19(13(17)11-16-21)6-2-5-18-7-3-12(4-8-18)14(15)20;;/h3-4,7-11H,2,5-6H2,1H3,(H-,15,20);2*1H |
Clé InChI |
GOQFBMDQJOINAD-UHFFFAOYSA-N |
SMILES isomérique |
C[N+]1=C(N(C=C1)CCC[N+]2=CC=C(C=C2)C(=O)N)/C=N/O.[Cl-].[Cl-] |
SMILES canonique |
C[N+]1=C(N(C=C1)CCC[N+]2=CC=C(C=C2)C(=O)N)C=NO.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


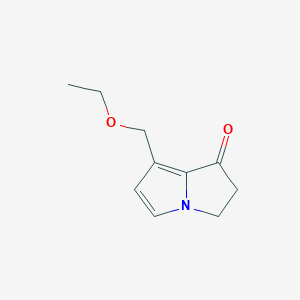
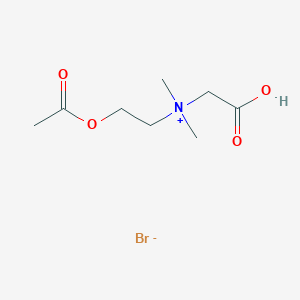
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)
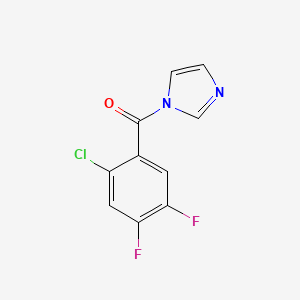
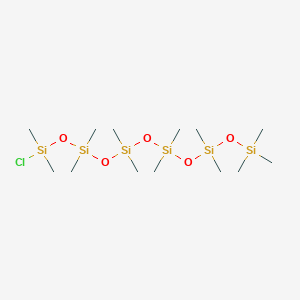

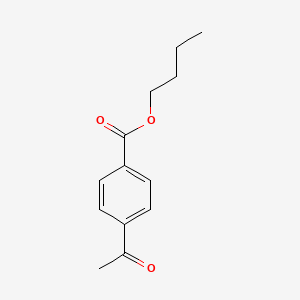
![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
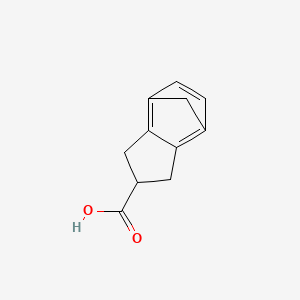
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
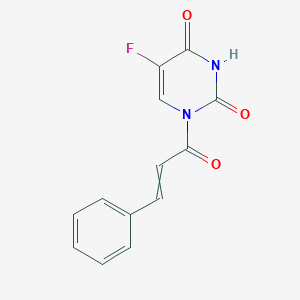
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
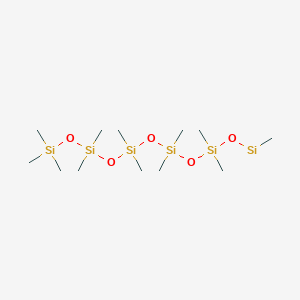
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
